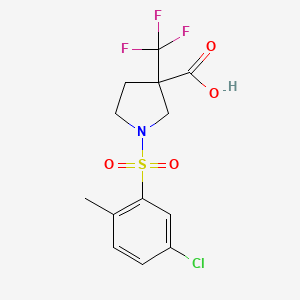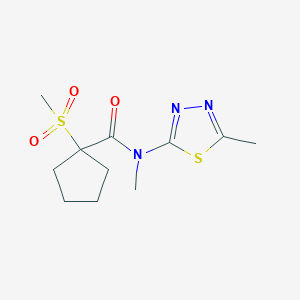![molecular formula C16H22N2O5S2 B7356087 [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7356087.png)
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The exact mechanism of action of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is not fully understood. However, it is believed to act on various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of voltage-gated ion channels, such as sodium and calcium channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, as well as potential use in the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its potential toxicity, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the study of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of research is the further investigation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Another area of research is the study of its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of this compound for use in research.
合成法
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone can be synthesized using various methods. One of the most common methods is the reaction of 4-methylsulfonyloxanoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromothiophene. Another method involves the reaction of 3-bromothiophene with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylsulfonyloxanoyl chloride.
科学的研究の応用
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[4-(4-methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-25(21,22)16(3-9-23-10-4-16)15(20)18-7-5-17(6-8-18)14(19)13-2-11-24-12-13/h2,11-12H,3-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPRGLIXPJZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCOCC1)C(=O)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-2-(3-fluoro-4-methylphenyl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356010.png)
![(1S,6R)-2-(3-carboxy-4-methylphenyl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356017.png)
![(1S,6R)-2-[3-(carboxymethyl)phenyl]sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356022.png)


![3-(2,6-dichlorophenyl)-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]triazole-4-carboxamide](/img/structure/B7356047.png)
![5-[2-(furan-2-yl)morpholin-4-yl]-4-(2-methylpropyl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7356050.png)

![[3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidin-1-yl]-(4-methylsulfonyloxan-4-yl)methanone](/img/structure/B7356064.png)
![2-(2,6-dimethylphenyl)-N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356076.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356081.png)
![2-(2,6-dimethylphenyl)-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356083.png)
![3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid](/img/structure/B7356094.png)
![2-(2,6-dimethylphenyl)-N-[2-(1-methyltetrazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356108.png)